2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate typically involves the reaction of glycine, potassium azide, and triethyl orthoformate in glacial acetic acid at 80°C for 2 hours . This reaction leads to the cyclization and formation of the tetrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds .
Scientific Research Applications
2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole-1-acetic acid: Another tetrazole derivative used in the synthesis of antibiotics.
Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate: A similar compound with an ethyl group instead of a hydroxyethyl group.
Uniqueness
2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate is unique due to its hydroxyethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various tetrazole-based compounds .
Properties
Molecular Formula |
C5H8N4O3 |
---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-hydroxyethyl 2-(tetrazol-1-yl)acetate |
InChI |
InChI=1S/C5H8N4O3/c10-1-2-12-5(11)3-9-4-6-7-8-9/h4,10H,1-3H2 |
InChI Key |
NWNZPIYYSAEAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1CC(=O)OCCO |
Origin of Product |
United States |
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